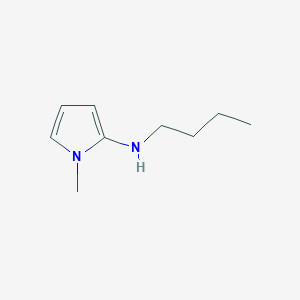

N-Butyl-1-methyl-1H-pyrrol-2-amine

Description

Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Compounds

N-Butyl-1-methyl-1H-pyrrol-2-amine belongs to the family of heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring. Specifically, it is a derivative of pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH. nih.gov The pyrrole ring is a cornerstone of organic chemistry and is found in many vital natural products, including heme in blood and chlorophyll (B73375) in plants. researchgate.net

The structure of this compound is characterized by a central pyrrole ring with three substituents:

A butyl group attached to the nitrogen at position 2 (the amino group).

A methyl group attached to the nitrogen atom of the pyrrole ring (position 1).

An amino group at position 2 of the pyrrole ring.

This substitution pattern places it in the class of N-substituted 2-aminopyrroles. The presence of the electron-rich pyrrole ring and the basic amino group defines its chemical character. 2-aminopyrroles are known to be relatively unstable, which has historically made their synthesis challenging compared to other pyrrole derivatives. researchgate.net However, they serve as valuable synthetic intermediates for creating more complex, fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purines. organic-chemistry.org

The properties and reactivity of this compound are dictated by the interplay of its constituent parts. The N-methyl group at the pyrrole nitrogen and the N-butyl group on the exocyclic amine influence its solubility, basicity, and steric profile, which in turn affect its potential applications in synthesis and medicinal chemistry.

Overview of Scientific Significance and Research Trajectory

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of 2-aminopyrroles is of considerable scientific interest. These compounds are recognized as important scaffolds in medicinal chemistry and are investigated for a range of potential biological activities. acs.org The research trajectory for N-substituted 2-aminopyrroles is largely driven by their utility as building blocks in organic synthesis. researchgate.netorganic-chemistry.org

Modern synthetic methods have focused on developing efficient and versatile routes to access polysubstituted pyrroles. organic-chemistry.org Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, have emerged as a powerful tool for synthesizing 2-aminopyrrole systems. organic-chemistry.org For instance, a novel three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides has been developed to produce these structures efficiently. organic-chemistry.org Such advancements are crucial for building libraries of diverse pyrrole derivatives for screening and development.

The scientific significance of compounds like this compound lies in their potential as precursors to more complex molecules with valuable properties. The ability to introduce various substituents on both the ring and the amino nitrogen allows chemists to fine-tune the steric and electronic properties of the final products.

Historical Perspective of Pyrrole Amine Studies

The study of pyrrole and its derivatives dates back to the 19th century. Pyrrole itself was first identified in 1834 from coal tar. nih.govrgmcet.edu.in The foundational methods for synthesizing the pyrrole ring were established shortly after by several chemists, most notably Carl Paal, Ludwig Knorr, and Arthur Hantzsch. nih.gov

The Paal-Knorr synthesis , first reported in 1884, is a cornerstone of pyrrole chemistry and remains one of the most straightforward methods. tandfonline.comwikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. tandfonline.comorganic-chemistry.org This method is directly applicable to the synthesis of N-substituted pyrroles by selecting the appropriate primary amine. The mechanism of this reaction was not fully elucidated until the 1990s. wikipedia.org

The Knorr pyrrole synthesis , also developed in the 1880s, provides another classic route. thermofisher.comsynarchive.com This reaction involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group (like a β-ketoester). thermofisher.comwikipedia.org Because α-aminoketones can be unstable, they are often prepared in situ from an oxime. thermofisher.com

Historically, the synthesis of 2-aminopyrroles was considered difficult due to the instability of the aminopyrrole ring system. researchgate.net Early methods were often limited in scope. However, the development of modern synthetic techniques, including metal-catalyzed reactions and multicomponent strategies, has provided more robust and flexible pathways to these valuable compounds, enabling the synthesis of a wide array of derivatives for further study. nih.govorganic-chemistry.orgacs.org

Structure

3D Structure

Properties

CAS No. |

142320-75-0 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

N-butyl-1-methylpyrrol-2-amine |

InChI |

InChI=1S/C9H16N2/c1-3-4-7-10-9-6-5-8-11(9)2/h5-6,8,10H,3-4,7H2,1-2H3 |

InChI Key |

VJVQLTBLNJRNBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=CN1C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Butyl 1 Methyl 1h Pyrrol 2 Amine and Its Analogs

Direct Synthesis Approaches

The direct formation of the substituted pyrrole (B145914) ring is a primary strategy for accessing the target compound and its analogs. Several methods have been developed to achieve this, ranging from classical condensation reactions to modern catalytic and environmentally benign techniques.

Multi-component Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.govorientjchem.org Various MCRs have been developed for the synthesis of polysubstituted 2-aminopyrroles. nih.govorganic-chemistry.org These reactions often involve the combination of an aldehyde, an amine, and an activated methylene (B1212753) compound, leading to the formation of highly functionalized pyrroles. nih.gov For instance, the one-pot reaction of N-(alkylsulfonamido)-acetophenones, aldehydes, and cyanoacetic acid derivatives in acetonitrile, followed by oxidation, yields tetra- and penta-substituted 2-aminopyrroles. nih.gov

While a direct MCR for N-Butyl-1-methyl-1H-pyrrol-2-amine is not explicitly reported, the versatility of MCRs suggests a plausible pathway. A hypothetical three-component reaction could involve a 1,4-dicarbonyl compound, methylamine (B109427) to form the N-methylated pyrrole ring, and a component that could be converted to the N-butylamino group. A more direct, albeit complex, four-component reaction could theoretically involve a dicarbonyl compound, methylamine, butylamine (B146782), and a fourth component to drive the specific C-N bond formation at the 2-position.

A notable three-component reaction for the synthesis of 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org This reaction proceeds via a proposed 1,3-dipolar cycloaddition mechanism.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Ref. |

| N-Tosylimine | DMAD | Isocyanide | Polysubstituted 2-aminopyrrole | Varies | organic-chemistry.org |

| N-(Alkylsulfonamido)-acetophenone | Aldehyde | Malononitrile | Tetrasubstituted 2-aminopyrrole | Varies | nih.gov |

Table 1: Examples of Multi-component Reactions for 2-Aminopyrrole Synthesis.

Catalyzed Synthesis Pathways (e.g., Metal-catalyzed, Organocatalysis)

Catalysis provides powerful tools for the synthesis of pyrroles with high efficiency and selectivity. Both metal-based and organic catalysts have been successfully employed.

Metal-catalyzed Synthesis:

Transition metal catalysts, such as those based on zinc, rhodium, and iron, have been utilized for the synthesis of substituted pyrroles. mdpi.comorganic-chemistry.org For instance, the Paal-Knorr reaction, a classical method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can be effectively catalyzed by various metal salts. mdpi.com Lewis acids like FeCl₃, CaCl₂, and ZrCl₄ have been shown to promote this reaction, often under mild and eco-friendly conditions. mdpi.com A specific example is the synthesis of 1-butyl-2,5-dimethyl-1H-pyrrole from acetonylacetone and n-butylamine catalyzed by CATAPAL 200, a commercially available alumina, in a solvent-free reaction at 60 °C, affording the product in 90% yield.

| 1,4-Dicarbonyl | Amine | Catalyst | Conditions | Product | Yield (%) | Ref. |

| Acetonylacetone | n-Butylamine | CATAPAL 200 | 60 °C, 45 min, solvent-free | 1-Butyl-2,5-dimethyl-1H-pyrrole | 90 |

Table 2: Metal-catalyzed Paal-Knorr Synthesis of an N-Alkyl Pyrrole.

Transition metal-catalyzed C-N bond formation is another key strategy. While not directly applied to the target compound, methods for the electrophilic amination of aryl and heteroaryl compounds using transition metal catalysts are well-established and could potentially be adapted. organic-chemistry.org

Organocatalysis:

Organocatalysis has emerged as a green and efficient alternative to metal catalysis. nih.govnih.gov Organocatalysts can activate substrates through various modes, including enamine and iminium ion formation. bohrium.com For the synthesis of N-substituted pyrroles, squaric acid has been used as an organocatalyst for the reaction of tetrahydro-2,5-dimethoxyfuran with various aryl amines in an aqueous medium, providing yields of 85–97%. nih.gov Proline and its derivatives are also prominent organocatalysts for various transformations, including the synthesis of heterocyclic compounds.

| Reactant 1 | Reactant 2 | Organocatalyst | Conditions | Product | Yield (%) | Ref. |

| Tetrahydro-2,5-dimethoxyfuran | Aryl amine | Squaric acid | 60 °C, aqueous medium | N-Aryl pyrrole | 85-97 | nih.gov |

Table 3: Organocatalyzed Synthesis of N-Substituted Pyrroles.

Aqueous Medium Synthesis Techniques

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. orientjchem.org The Paal-Knorr reaction has been successfully performed in water, often without the need for a catalyst. researchgate.net For example, the reaction of hexa-2,5-dione with various primary amines in water at reflux temperature affords N-substituted 2,5-dimethylpyrroles in good to excellent yields. researchgate.net This approach highlights the potential for developing greener synthetic routes to N-alkylated pyrroles.

Sustainable synthesis of N-alkyl-pyrrolecarboxylic acid derivatives has also been achieved in basic water-methanol solutions at room temperature from biosourced 3-hydroxy-2-pyrones and primary amines. polimi.it

| 1,4-Dicarbonyl | Amine | Conditions | Product | Yield (%) | Ref. |

| Hexa-2,5-dione | Primary amine | Water, reflux | N-Substituted 2,5-dimethylpyrrole | Good to Excellent | researchgate.net |

| 3-Hydroxy-2-pyrone | n-Butylamine | Neat, 65 °C | 1-Butyl-1H-pyrrole-2-carboxylic acid | 72 | polimi.it |

Table 4: Aqueous and Neat Synthesis of N-Substituted Pyrroles.

Solvent-Free Condensation and Reduction Methodologies

Solvent-free reactions offer significant advantages in terms of reduced waste, cost, and simplified work-up procedures. The Paal-Knorr condensation has been shown to proceed efficiently under solvent-free conditions, sometimes even without a catalyst. nih.govorientjchem.org For instance, the reaction of 2,5-hexanedione (B30556) with various amines at room temperature with simple stirring yields the corresponding N-substituted pyrroles in excellent yields. orientjchem.org This method is particularly attractive for its operational simplicity and adherence to green chemistry principles.

| 1,4-Dicarbonyl | Amine | Conditions | Product | Yield (%) | Ref. |

| 2,5-Hexanedione | Benzylamine | Room temp, stirring | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 98 | orientjchem.org |

| 2,5-Hexanedione | Aniline | Room temp, stirring | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 95 | orientjchem.org |

Table 5: Solvent-Free Paal-Knorr Synthesis of N-Substituted Pyrroles.

Functional Group Interconversions and Derivatization

Once the pyrrole core is established, functional group interconversions and derivatization reactions are employed to introduce the desired substituents, such as the N-butylamino group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry for introducing new functional groups. ucsb.educhemguide.co.uk In the context of synthesizing this compound, a key step would be the introduction of the butylamino group onto a pre-formed 1-methyl-1H-pyrrol-2-yl precursor.

A plausible strategy would involve the nucleophilic substitution of a suitable leaving group at the 2-position of a 1-methylpyrrole (B46729) derivative with butylamine. A common precursor for such reactions is a 2-halopyrrole. The reaction of a 2-halo-1-methylpyrrole with butylamine would be expected to yield the desired this compound. However, it is important to note that the direct reaction of amines with alkyl halides can lead to multiple substitutions, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.com Therefore, careful control of reaction conditions, such as stoichiometry and temperature, would be crucial to favor the formation of the desired secondary amine.

The reactivity of the pyrrole ring towards nucleophilic substitution can be influenced by the substituents present on the ring. The mechanism of nucleophilic substitution on alkylpyrroles can be complex and may involve radical intermediates in the presence of oxygen.

| Substrate | Nucleophile | Conditions | Product | Notes | Ref. |

| Alkyl Halide | Ammonia (B1221849)/Amine | Varies | Primary, Secondary, Tertiary Amines, Quaternary Ammonium Salt | Reaction can be difficult to control, leading to a mixture of products. | chemguide.co.ukyoutube.com |

| 2-Halo-1-methylpyrrole (hypothetical) | Butylamine | Varies | This compound | Requires optimization to avoid over-alkylation. | - |

Table 6: General Nucleophilic Substitution Reactions with Amines.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.com Generally, electrophilic attack on the pyrrole nucleus is favored at the C2 (α) or C5 position due to the superior resonance stabilization of the resulting cationic intermediate (the arenium ion) compared to attack at the C3 (β) position. libretexts.orgstackexchange.com For a 1,2-disubstituted pyrrole such as this compound, the directing effects of both the N-methyl and the N-butylamino groups must be considered.

The N-methyl group is an activating, ortho-, para-directing group, reinforcing the inherent reactivity of the pyrrole ring. libretexts.org The N-butylamino group is also strongly activating and ortho-, para-directing. Given the substitution pattern of this compound, the C5 position is the most likely site for electrophilic attack, as it is para to the N-methyl group and ortho to the N-butylamino group, and sterically the most accessible. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

For instance, nitration would introduce a nitro group (NO2) onto the ring, typically at the C5 position. masterorganicchemistry.com Halogenation with reagents like Br2 or Cl2 would similarly be expected to occur at the C5 position. youtube.com The specific conditions for these reactions, such as the choice of solvent and catalyst, would be crucial in controlling the outcome and minimizing potential side reactions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reagents | Electrophile | Predicted Major Product |

| HNO₃, H₂SO₄ | NO₂⁺ | N-Butyl-1-methyl-5-nitro-1H-pyrrol-2-amine |

| Br₂, FeBr₃ | Br⁺ | 5-Bromo-N-butyl-1-methyl-1H-pyrrol-2-amine |

| SO₃, H₂SO₄ | SO₃ | N-Butyl-1-methyl-2-amino-1H-pyrrole-5-sulfonic acid |

| CH₃Cl, AlCl₃ | CH₃⁺ | N-Butyl-1,5-dimethyl-1H-pyrrol-2-amine |

Hydrolysis and Condensation Reactions

Hydrolysis: The N-butylamino group of this compound can be involved in hydrolysis reactions, although amides are generally more susceptible to hydrolysis than free amines. If the amine were part of an amide linkage, for example, in a derivative like N-(1-methyl-1H-pyrrol-2-yl)-N-butylacetamide, this bond could be cleaved under acidic or basic conditions to regenerate the amine. researchgate.net The alkaline hydrolysis of amides, for instance, can be achieved using sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane. researchgate.net

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.orglibretexts.orglabxchange.orgunizin.org The 2-amino group of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). For example, reaction with a generic aldehyde (R-CHO) would yield an N-(1-methyl-1H-pyrrol-2-yl)-N-butyl-imine. These reactions are often reversible and can be catalyzed by acids.

Furthermore, condensation reactions are fundamental to the synthesis of larger, more complex molecules. For instance, the reaction of a 1,4-dicarbonyl compound with a primary amine is a classic method for forming the pyrrole ring itself, known as the Paal-Knorr synthesis. polimi.it

Sulfonamidation Reactions for Amine Functionalization

The secondary amine functionality in this compound can be readily functionalized through sulfonamidation. This reaction involves treating the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form a sulfonamide. The base is necessary to neutralize the hydrochloric acid byproduct.

This reaction is a common method for introducing a sulfonyl group onto a nitrogen atom, which can significantly alter the electronic and steric properties of the molecule. For example, reaction with p-toluenesulfonyl chloride (tosyl chloride) would yield N-butyl-N-(1-methyl-1H-pyrrol-2-yl)-4-methylbenzenesulfonamide. The resulting sulfonamide is generally a stable, crystalline solid, which can be useful for purification and characterization. Protecting the amine as a sulfonamide can also influence the regioselectivity of subsequent reactions on the pyrrole ring. libretexts.org

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of specifically substituted pyrroles requires careful control of regioselectivity. In the context of this compound, the substitution pattern is already defined. However, for the synthesis of its analogs, controlling the position of substituent introduction is critical. As discussed in the context of electrophilic aromatic substitution, the inherent electronic properties of the pyrrole ring favor substitution at the α-positions (C2 and C5). libretexts.orgstackexchange.com The presence of existing substituents will further direct incoming groups. For a 1,2-disubstituted pyrrole, the C5 position is generally the most activated and sterically accessible site for further substitution.

Stereoselectivity becomes a factor when chiral centers are introduced. While this compound itself is achiral, the synthesis of its derivatives can lead to chiral molecules. For instance, if a substituent introduced to the pyrrole ring or the butyl chain contains a stereocenter, a mixture of diastereomers could be formed. The control of stereoselectivity in such cases would require the use of chiral reagents, catalysts, or starting materials.

Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound can be approached in several ways. One strategy involves the use of a chiral starting material. For example, if a chiral amine is used in a condensation reaction to form a pyrrole derivative, the chirality can be incorporated into the final product. The preparation of chiral β-enamino esters from the reaction of methyl propiolate with chiral amines is a known method for creating chiral heterocyclic compounds. researchgate.net

Another approach is the use of a chiral catalyst in a reaction that creates a new stereocenter. Asymmetric hydrogenation or reduction reactions are common methods for introducing chirality. nih.gov For instance, the asymmetric reduction of a precursor imine could lead to a chiral amine derivative. While much of the literature focuses on the stereoselective synthesis of saturated pyrrolidine (B122466) rings, these principles can be adapted for the synthesis of chiral side chains on an aromatic pyrrole core.

Computational and Theoretical Chemistry Studies of N Butyl 1 Methyl 1h Pyrrol 2 Amine

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to computational chemistry, providing a mathematical description of the behavior of electrons in molecules. These approaches are used to predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters.

Density Functional Theory (DFT) Calculations (e.g., B3LYP)

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.govnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electron density to calculate the energy of the system. A widely used functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT. researchgate.net

In the study of pyrrole (B145914) derivatives, DFT, particularly with the B3LYP functional, is frequently employed to investigate structural properties and reactivity. researchgate.net For N-Butyl-1-methyl-1H-pyrrol-2-amine, B3LYP calculations would be instrumental in determining its stable electronic structure and predicting its chemical behavior.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. researchgate.net While computationally more demanding than some semi-empirical methods, it provides a valuable starting point for more advanced calculations. HF methods are often used in conjunction with DFT to provide comparative insights into molecular structures and energies. researchgate.net For this compound, HF calculations would offer a baseline theoretical description of its electronic and structural properties.

Basis Set Selection and Optimization

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d) or 6-311++G(d,p), which offer varying levels of flexibility and have been used in studies of similar molecules. researchgate.netresearchgate.net The selection of an appropriate basis set is a critical step in obtaining reliable computational results and would be a key consideration in any theoretical study of this compound. Optimization of the molecular geometry using the chosen basis set is then performed to find the lowest energy arrangement of the atoms.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its physical and chemical properties. Computational methods are essential for exploring the potential shapes (conformations) a molecule can adopt.

Optimized Structures and Non-planar Configurations

For a flexible molecule like this compound, which contains a butyl group, multiple low-energy conformations are likely to exist. Computational optimization would identify the most stable three-dimensional structures. Studies on similar molecules with butyl groups, such as 1-butyl-3-methylimidazolium nitrate, have shown that the butyl chain can adopt various conformations, such as trans-trans (TT) and gauche-gauche (G'G'). researchgate.net It is also known that the pyrrole ring itself can exhibit non-planar configurations depending on its substituents. nih.gov A computational analysis of this compound would, therefore, explore the rotational possibilities of the butyl group and any deviations from planarity in the pyrrole ring to identify the preferred molecular shapes.

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a hydrogen atom. 2-aminopyrrole systems can exist in both amino and imino tautomeric forms. Computational studies on related systems, such as N-salicylidene-p-X-aniline, have successfully used theoretical methods to study the enol-imine to keto-amine tautomeric equilibrium. rsc.org For this compound, the potential for tautomerism exists between the 2-amino form and a corresponding 2-imino tautomer.

A computational investigation would calculate the relative energies of these tautomers to predict their equilibrium populations. Such studies often find that the relative stability of tautomers can be influenced by the solvent environment. mdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamental to understanding its chemical characteristics. Through methods like Density Functional Theory (DFT), we can explore the arrangement and energy of molecular orbitals, which dictates how the molecule interacts with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons.

For pyrrole-containing systems, the HOMO is typically characterized by a high contribution from the π-electrons of the pyrrole ring, indicating its electron-rich nature. The LUMO, conversely, is often a π*-antibonding orbital. In this compound, the presence of the electron-donating butyl and amine groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The specific energies of these orbitals for related pyrrole derivatives, calculated using DFT methods, provide a reference for estimating these values. For instance, studies on similar N-substituted pyrroles have reported HOMO energies in the range of -5 to -6 eV and LUMO energies around -1 to -2 eV.

| Orbital | Estimated Energy (eV) | Description |

| HOMO | -5.5 | π-orbital localized on the pyrrole ring and amine nitrogen, indicating electron-donating capability. |

| LUMO | -1.2 | π*-antibonding orbital, indicating electron-accepting capability. |

Energy Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net For this compound, the electron-donating substituents are expected to decrease the energy gap, enhancing its reactivity. The estimated energy gap for this molecule would likely fall in the range of 4 to 5 eV, a value typical for reactive organic molecules. researchgate.net

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

The electron-rich nature of this compound suggests it would have a relatively low electronegativity and a high nucleophilicity, making it a good electron donor in chemical reactions.

| Parameter | Formula | Estimated Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.35 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.15 eV | Relatively soft molecule, indicating higher reactivity. |

| Global Electrophilicity (ω) | χ2 / (2η) | 2.61 eV | Moderate electrophilic character. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group and the pyrrole ring, confirming their nucleophilic character. The hydrogen atoms of the amine group and the alkyl chains would exhibit positive potential.

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis

The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, helping to identify bonding and non-bonding electron pairs. researchgate.net Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding in terms of localized orbitals, including lone pairs and bond orbitals, and quantifies the delocalization of electron density through donor-acceptor interactions. researchgate.netwisc.eduq-chem.com

In this compound, NBO analysis would likely reveal strong intramolecular charge transfer interactions. The lone pair of the amine nitrogen would act as a significant donor orbital, delocalizing electron density into the antibonding orbitals of the pyrrole ring. This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis provides quantitative data on these interactions in the form of second-order perturbation theory energies (E(2)). wisc.edu

Non-linear Optical Properties Prediction

Molecules with significant intramolecular charge transfer and large differences in ground-state and excited-state dipole moments can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics. The first hyperpolarizability (β) is a key parameter used to assess the NLO response of a molecule. Computational methods can predict these properties. The donor-acceptor character within this compound, arising from the amine and pyrrole moieties, suggests that it could possess NLO activity. Theoretical calculations on similar pyrrole derivatives have shown that such structures can exhibit notable hyperpolarizability values.

Spin Density Distribution Analysis

The spin density distribution analysis of a molecule like this compound, particularly in its radical or open-shell states, is crucial for understanding its electronic structure and reactivity. This analysis, typically performed using quantum chemistry methods such as Density Functional Theory (DFT), reveals the spatial distribution of unpaired electrons within the molecule.

In a hypothetical radical cation of this compound, the spin density would likely be delocalized across the pyrrole ring and the nitrogen atom of the amine group. This delocalization is a key factor in the stability of the radical species. The analysis would pinpoint the specific atoms that bear the highest spin density, indicating the most probable sites for radical reactions. The methyl and butyl substituents would also be analyzed to determine their influence on the spin distribution through inductive and hyperconjugative effects.

A data table from such a study would typically present the Mulliken or Löwdin spin densities for each atom in the molecule, providing a quantitative measure of the unpaired electron distribution.

Table 1: Hypothetical Spin Density Distribution for this compound Radical Cation

| Atom | Atomic Symbol | Hypothetical Spin Density (a.u.) |

|---|---|---|

| Nitrogen (Pyrrole) | N1 | 0.25 |

| Carbon (Pyrrole) | C2 | 0.15 |

| Carbon (Pyrrole) | C3 | -0.05 |

| Carbon (Pyrrole) | C4 | 0.10 |

| Carbon (Pyrrole) | C5 | 0.20 |

| Nitrogen (Amine) | N2 | 0.30 |

| Carbon (Butyl) | C6 | 0.02 |

| Carbon (Butyl) | C7 | 0.01 |

| Carbon (Butyl) | C8 | 0.00 |

| Carbon (Butyl) | C9 | 0.00 |

| Carbon (Methyl) | C10 | 0.01 |

Note: This table is illustrative and not based on actual experimental or computational data.

Thermodynamic Properties Prediction and Analysis

The prediction of thermodynamic properties is a cornerstone of computational chemistry, providing insights into the stability, reactivity, and phase behavior of a compound. For this compound, these properties would be calculated using statistical thermodynamics based on the results of quantum mechanical calculations.

Key thermodynamic properties of interest include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are essential for predicting the spontaneity of reactions involving the compound and for understanding its behavior under different temperature and pressure conditions. For instance, the thermophysical properties of related compounds, such as 1-butyl-1-methyl-pyrrolidinium dicyanamide, have been studied to assess their potential in various applications. researchgate.net Such studies involve measuring properties like density, speed of sound, and viscosity at different temperatures. researchgate.net

Computational methods can also predict heat capacity (Cp), which is vital for heat transfer calculations in chemical processes. The temperature dependence of these thermodynamic properties can be modeled to provide a comprehensive understanding of the compound's thermal behavior.

Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Predicted Value (Illustrative) | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | -50.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | 120.5 | kJ/mol |

| Standard Entropy | S° | 450.3 | J/(mol·K) |

| Heat Capacity (Constant Pressure) | Cp | 280.7 | J/(mol·K) |

Note: This table is illustrative and not based on actual experimental or computational data.

Intermolecular Interactions and Solvation Studies

Understanding how a molecule interacts with itself and with solvent molecules is fundamental to predicting its physical properties and its behavior in solution.

This compound has a secondary amine group (-NH-) which can act as a hydrogen bond donor, and the nitrogen atom in the pyrrole ring can act as a hydrogen bond acceptor. This capability allows for the formation of intermolecular hydrogen bonds, which can significantly influence the compound's boiling point, viscosity, and crystal structure.

Computational studies would explore the geometry and energetics of these hydrogen bonds. acs.orgkyushu-u.ac.jp This would involve identifying the most stable hydrogen-bonded dimers and larger clusters. The strength of these interactions can be quantified by calculating the hydrogen bond energy. In the solid state, these interactions can lead to the formation of specific one-, two-, or three-dimensional networks, which can be predicted and analyzed. arxiv.org The presence of both donor and acceptor sites could lead to the formation of chain-like or cyclic hydrogen bonding motifs. arxiv.org

The interaction of this compound with various solvents would determine its solubility and reactivity in different environments. researchgate.net Computational solvation studies can be performed using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium. researchgate.net

These studies would provide insights into the solvation free energy, which is a measure of how favorably the solute interacts with the solvent. The analysis would also reveal the specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent molecules. For example, in a protic solvent like water, the amine group would form strong hydrogen bonds with water molecules. In a non-polar solvent, weaker van der Waals interactions would dominate. Understanding these solute-solvent interactions is crucial for applications such as extraction, chromatography, and reaction chemistry. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanism Elucidation for N-Butyl-1-methyl-1H-pyrrol-2-amine Synthesis

The synthesis of N-substituted 2-aminopyrroles like this compound is not typically achieved through direct functionalization due to the instability of many aminopyrrole derivatives. researchgate.net Instead, its formation is best understood through established, multi-step synthetic strategies, primarily adapting classical name reactions.

One of the most prominent and versatile methods for constructing the pyrrole (B145914) core is the Paal-Knorr synthesis . rgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions. wikipedia.orgorganic-chemistry.org For the target molecule, a plausible Paal-Knorr approach would involve the reaction of a suitable 1,4-diketone, such as hexane-2,5-dione, with a primary amine. The synthesis could proceed via two main pathways depending on the order of introduction of the N-substituents:

Pathway A: Reaction of the 1,4-diketone with n-butylamine to form 1-butyl-2,5-dimethyl-1H-pyrrole, followed by subsequent reactions to introduce the 2-amino group and replace the methyl groups.

Pathway B: A more direct approach would involve a precursor 1,4-dicarbonyl compound that already contains the desired functionalities, which then cyclizes with either n-butylamine or methylamine (B109427).

The core mechanism, as elucidated by V. Amarnath et al., begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate. wikipedia.orgorganic-chemistry.org A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes sequential dehydration (loss of two water molecules) to yield the aromatic pyrrole ring. wikipedia.org The cyclization step is generally considered the rate-determining step of the reaction. alfa-chemistry.com

Another viable synthetic route is reductive amination . This two-part process involves the reaction of an appropriate ketone or aldehyde with an amine to first form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org To form this compound, a potential precursor could be 1-methyl-1H-pyrrol-2(3H)-one. This pyrrolinone could react with n-butylamine to form an imine or enamine, which would then be reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the final product.

Modern synthetic methods for 2-aminopyrroles also include multicomponent reactions and domino processes, which can construct the complex ring system in a single pot from simpler starting materials. acs.orgacs.orgnih.govnih.gov For example, some approaches utilize the reaction of alkynyl vinyl hydrazides, which undergo a domino reaction involving a propargylic rearrangement and a subsequent cyclization to form the 2-aminopyrrole scaffold. acs.orgnih.gov

Fragmentation Mechanisms under Spectroscopic Conditions

The fragmentation of this compound under mass spectrometry (MS) conditions, particularly with soft ionization techniques like electrospray ionization (ESI), is dictated by the molecule's structure: the pyrrole ring, the N-methyl group, and the N-butyl-amino substituent. nih.gov The fragmentation pathways for protonated molecules ([M+H]⁺) generated via ESI are often rationalized through mechanisms of charge retention and charge migration. rsc.orgrsc.org

For this specific compound, the protonation is expected to occur at one of the two nitrogen atoms. The exocyclic amine nitrogen is generally more basic than the pyrrole ring nitrogen, whose lone pair is involved in the aromatic sextet. Fragmentation patterns of aliphatic amines are dominated by the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). miamioh.edu This is typically the most favorable fragmentation pathway as it leads to a stable, resonance-stabilized cation.

Key fragmentation pathways for [this compound+H]⁺ would include:

α-Cleavage (Loss of Propyl Radical): The most prominent fragmentation is expected to be the cleavage of the C-C bond alpha to the exocyclic amine, leading to the loss of a propyl radical (•C₃H₇). This results in a stable fragment ion.

Loss of Butene: A rearrangement reaction can lead to the elimination of butene (C₄H₈) via a McLafferty-type or similar rearrangement, resulting in a fragment corresponding to [1-methyl-1H-pyrrol-2-amine+H]⁺.

Ring Fragmentation: The pyrrole ring itself can undergo fragmentation. Common fragmentation patterns for pyrrole include the loss of HCN or acetylene (B1199291) (C₂H₂), leading to smaller fragment ions. nist.govresearchgate.net

Loss of Methyl Radical: Cleavage of the N-CH₃ bond on the pyrrole ring can lead to the loss of a methyl radical (•CH₃), although this is generally less favorable than α-cleavage of the larger butyl group.

A study on 2-substituted pyrrole derivatives using ESI-MS/MS showed that fragmentation is significantly influenced by the nature of the side-chain substituent. nih.gov For compounds with non-aromatic side chains, the primary cleavage pathways involve losses of small molecules like alcohols and alkenes. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 153.14 | 110.09 | C₃H₇• (Propyl radical) | α-Cleavage of the butyl group |

| 153.14 | 97.08 | C₄H₈ (Butene) | Rearrangement and elimination |

| 153.14 | 138.12 | CH₃• (Methyl radical) | Cleavage of the N-methyl bond |

| 110.09 | 83.06 | HCN (Hydrogen cyanide) | Pyrrole ring fragmentation |

Note: m/z values are calculated for the monoisotopic masses and may vary in experimental data.

Catalytic Roles in Transformation Pathways

While there is no specific literature detailing the use of this compound as a catalyst, its structural features suggest potential applications in organocatalysis and coordination chemistry. The molecule contains two nitrogen atoms with different chemical environments, which could serve as active sites.

As a Base Catalyst: The exocyclic secondary amine is a Lewis basic site. This nitrogen's lone pair is available for proton abstraction, allowing the molecule to function as a Brønsted-Lowry base or a general base catalyst in reactions like condensations or eliminations. Amines are well-known to catalyze various organic transformations. nih.gov

As a Lewis Base/Nucleophilic Catalyst: The amine can also act as a nucleophile, initiating reactions such as the acylation of alcohols or other nucleophilic addition processes.

As a Ligand for Metal Catalysis: Both nitrogen atoms can potentially coordinate to metal centers. The 2-aminopyrrole motif is a known structural element in ligands for transition metal catalysts. mdpi.com The ability to form a chelate using both the pyrrole and the amino nitrogen could stabilize a metal catalyst, thereby modulating its reactivity and selectivity in processes like cross-coupling reactions, hydrogenations, or polymerizations. For instance, amide-type pincer ligands have been shown to enhance the catalytic activity of nickel in deaminative allenylation reactions. organic-chemistry.org

The combination of the N-methylpyrrole and the N-butylamine groups creates a specific steric and electronic environment that could be exploited to achieve selectivity in catalyzed reactions. The butyl group adds steric bulk, while the N-methylated pyrrole ring influences the electronic properties and geometric constraints of the potential ligand.

Kinetics and Thermodynamics of Reactions Involving Pyrrole Amines

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic properties of the substituted pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. youtube.com

Kinetics: The rate of reactions, such as electrophilic aromatic substitution, is significantly influenced by the substituents on the pyrrole ring. Both the N-methyl group and the 2-(N-butylamino) group are electron-donating groups (EDGs).

The N-methyl group is a weak EDG.

The amino group is a very strong activating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring.

The combined effect of these two EDGs makes the pyrrole ring in this compound exceptionally electron-rich and thus highly activated towards electrophilic attack. This would lead to significantly faster reaction rates for electrophilic substitutions compared to unsubstituted pyrrole. organic-chemistry.org Quantum chemical calculations on similar systems show that electrophilic addition to pyrrole has a very low activation free energy. pku.edu.cn The substitution is expected to occur preferentially at the C5 position, which is para to the strongly activating amino group and ortho to the ring nitrogen.

Thermodynamics: The thermodynamics of reactions are governed by the stability of reactants, intermediates, and products.

Reactant Stability: The electron-donating substituents stabilize the aromatic system through resonance and inductive effects.

Intermediate Stability: During electrophilic substitution, the formation of the cationic intermediate (the sigma complex or arenium ion) is a key step. The electron-donating amino and methyl groups will strongly stabilize this positive charge through resonance, lowering the activation energy of the step and favoring the reaction thermodynamically. Studies on the Paal-Knorr synthesis have shown that electron-donating groups on the amine nucleophile can influence reaction rates, though the effects can be complex. organic-chemistry.org

Product Stability: The substituents will also influence the stability of the final product.

Pyrolysis studies on unsubstituted pyrrole have shown that it decomposes at high temperatures (925–1200 K) primarily through isomerization and decomposition to species like nitriles and hydrogen cyanide. nih.govacs.org The presence of the N-alkyl and amino-alkyl substituents on this compound would likely lower the decomposition temperature and introduce new reaction pathways, such as cleavage of the N-C bonds.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient research data to construct a detailed article on the biological activity of the specific chemical compound This compound .

The request specified a detailed exploration of the compound's pre-clinical and in vitro biological activities, including specific subsections on enzyme inhibition, receptor antagonism and agonism, cellular interactions, and antimicrobial efficacy.

Despite targeted searches for "this compound" and its associated identifiers, no studies were found that provide the specific experimental data required to address the outlined topics. The available information is limited to chemical supplier listings and general data on the broader class of pyrrole-containing compounds. However, per the instructions, extrapolating from the general class of compounds to this specific molecule is not permissible.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and focuses solely on this compound.

Exploration of Biological Activity Research Pre Clinical/in Vitro Focus

Antimicrobial Activity Research (In Vitro)

Antibiofilm Activity Research

The ability of bacteria to form biofilms is a significant contributor to persistent infections and antibiotic resistance. Consequently, the search for novel antibiofilm agents is a critical area of research. Pyrrole-containing compounds, particularly those with N-substitutions, have shown promise in this domain.

Research into marine natural products has identified the oroidin class of alkaloids, which feature a 2-aminoimidazole motif linked to a pyrrole (B145914) ring, as a valuable scaffold for developing antibiofilm agents. Studies on synthetic oroidin analogues have demonstrated that modifications to the N-pyrrole position can significantly influence their activity against biofilm-forming bacteria such as Acinetobacter baumannii. nih.gov This suggests that the N-butyl and 1-methyl substitutions in N-Butyl-1-methyl-1H-pyrrol-2-amine could play a crucial role in its potential antibiofilm efficacy.

Furthermore, various N-arylpyrrole derivatives have been synthesized and evaluated for their broad-spectrum antimicrobial and antibiofilm properties. tandfonline.com These studies indicate that the pyrrole scaffold is a promising starting point for the development of agents that can inhibit biofilm formation. While direct data on this compound is unavailable, the consistent antibiofilm activity observed in structurally related N-substituted pyrroles provides a strong rationale for its investigation as a potential antibiofilm agent.

Below is a table summarizing the antibiofilm activity of some representative N-substituted pyrrole derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Activity | Reference |

| Oroidin Analogues | Acinetobacter baumannii | Biofilm Inhibition/Dispersion | nih.gov |

| N-Arylpyrrole Derivatives | Broad-spectrum | Biofilm Inhibition | tandfonline.com |

| 2-Aminopyrimidine Derivatives | Gram-positive strains | Biofilm Modulation | nih.gov |

Mechanistic Insights from Biological Activity Research

Understanding the mechanism of action is fundamental to the development of new therapeutic agents. For pyrrole derivatives, research points to several potential molecular targets and pathways through which they exert their biological effects.

Many pyrrole-containing compounds exhibit their antimicrobial activity by targeting essential bacterial enzymes. For instance, some derivatives have been designed to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. mdpi.com The binding of these compounds to the ATP-binding sites of these enzymes disrupts their function, leading to bacterial cell death.

Another identified target for pyrrole derivatives is the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. mdpi.com Computational and enzymatic assays have shown that certain pyrrole benzamide derivatives can form strong hydrogen bonding interactions within the active site of InhA, leading to its inhibition.

The proposed mechanisms of action for various pyrrole derivatives are summarized in the table below.

| Mechanism of Action | Target Enzyme/Process | Compound Class | Reference |

| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV | Pyrrole-containing compounds | mdpi.com |

| Inhibition of Fatty Acid Biosynthesis | Enoyl-ACP Reductase (InhA) | Pyrrolyl benzamides | mdpi.com |

| Modulation of Biofilm Formation | Unknown/Multiple | Oroidin Analogues | nih.gov |

Computational Molecular Docking for Ligand-Target Interactions

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. This approach has been widely used to elucidate the potential interactions of pyrrole derivatives with various biological targets and to guide the design of more potent analogues.

Docking studies on pyrrole-fused pyrimidine derivatives targeting the InhA enzyme have revealed favorable binding conformations within the active site. nih.gov These studies have identified key hydrogen bonds and hydrophobic interactions that are likely responsible for the observed biological activity. Similarly, molecular docking of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes with bacterial proteins has provided insights into their antimicrobial potential. semanticscholar.org

In the context of this compound, computational docking could be employed to predict its binding affinity to known bacterial targets such as DNA gyrase, topoisomerase IV, or InhA. The N-butyl group could potentially engage in hydrophobic interactions within the binding pocket, while the pyrrole and amine moieties could form crucial hydrogen bonds.

The table below presents examples of computational docking studies performed on pyrrole derivatives and their potential protein targets.

| Compound Class | Target Protein | Key Interactions | Reference |

| Pyrrole-fused Pyrimidines | InhA Enzyme | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Pyrrole-based Heterocyclic Amino Acid Derivatives | GABA-A Receptor | Hydrogen bonds, van der Waals forces | ijper.org |

| N-((1H-Pyrrol-2-yl)methylene) Schiff bases | Bacterial Proteins | Not specified | semanticscholar.org |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | DHFR, Enoyl ACP Reductase | Hydrogen bonds with key residues | mdpi.com |

Potential Applications in Chemical and Materials Science

Role as Synthetic Intermediates and Building Blocks

The 2-aminopyrrole framework is a crucial architectural element present in many bioactive compounds and serves as a valuable platform for the synthesis of more complex molecules. ontosight.ai Derivatives of 2-aminopyrrole are recognized as important synthetic precursors for creating analogues of purine (B94841) bases and other pharmacologically relevant structures. rsc.org The presence of the N-butyl and N-methyl groups on N-Butyl-1-methyl-1H-pyrrol-2-amine offers specific steric and electronic properties that can be leveraged in organic synthesis.

The synthesis of the 2-aminopyrrole core itself can be achieved through various modern methodologies, which highlights its importance and accessibility as a building block. These methods are often designed to be efficient and allow for diverse substitutions. For instance, novel domino reactions, such as those involving a 3,4-diaza-Cope rearrangement followed by cyclization, have been developed to produce a library of differently substituted 2-aminopyrroles. nih.gov Other significant synthetic routes include:

Multicomponent Reactions (MCRs): These reactions, which involve combining three or more reactants in a single step, are highly efficient for creating molecular diversity. A notable MCR for synthesizing 2-aminopyrroles involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. nih.gov

Gewald Reaction: This method has been successfully adapted for the synthesis of new N-substituted 2-aminopyrrole derivatives through the cyclization of bromocrotonitriles. researchgate.net

Catalytic Methods: Various catalysts, including those based on Brønsted acids, Lewis acids (like RuCl₃, CoCl₂, InCl₃), and heterogeneous catalysts (like aluminas), are employed in the Paal-Knorr synthesis to produce N-substituted pyrroles from γ-diketones and primary amines. nih.govpvpcollegepatoda.org Environmentally friendly protocols using enzyme catalysis have also been developed. ias.ac.in

The availability of these synthetic strategies underscores the role of compounds like this compound as versatile intermediates for further chemical transformations. The distinct substitution pattern on this specific molecule makes it a candidate for creating targeted derivatives in drug discovery and materials science. nih.gov

Table 1: Selected Synthetic Methodologies for Pyrrole (B145914) Derivatives

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Domino Reaction | Involves a propargylic 3,4-diaza-Cope rearrangement and a tandem isomerization/5-exo-dig N-cyclization. | Metal-free, provides access to diverse substitution patterns. | nih.gov |

| Multicomponent Reaction | A one-pot reaction of N-tosylimines, DMAD, and isocyanides. | High efficiency, convergence, and good yields; valuable for combinatorial chemistry. | nih.gov |

| Gewald Reaction | Stepwise synthesis involving the cyclization of bromocrotonitriles with an amine. | Effective for producing N-substituted 2-amino-3-cyano-4-arylpyrroles. | researchgate.net |

| Paal-Knorr Reaction | Condensation of a γ-dicarbonyl compound with a primary amine. | Widely used, can be catalyzed by various acids (Brønsted, Lewis) and heterogeneous catalysts. | nih.govpvpcollegepatoda.org |

| Enzyme Catalysis | Use of enzymes like α-amylase to catalyze the Paal-Knorr reaction. | Mild conditions, environmentally benign, good to excellent yields. | ias.ac.in |

Applications in Polymer Chemistry

This compound is a monomer that can potentially be polymerized to form a polypyrrole (PPy) derivative. Polypyrrole is one of the most studied intrinsically conducting polymers due to its high conductivity, excellent environmental stability, biocompatibility, and straightforward synthesis. nih.govresearchgate.net The properties of PPy can be tuned by introducing substituents onto the pyrrole ring, particularly at the N-position. nih.gov

Substitution at the nitrogen atom, as seen in this compound, can improve the solubility and processability of the resulting polymer, which are known limitations of unsubstituted PPy. researchgate.netrsc.org The N-butyl group, in particular, would likely enhance solubility in organic solvents, while the 2-amino group could provide a site for further functionalization or influence the polymer's electronic properties and interaction with other materials. Polymers derived from such functionalized monomers have potential applications in various fields due to their combined conductivity and tailored functionalities. nih.govrsc.org

Contributions to Material Science (e.g., Conducting Materials, Molecular Optics, Electronics, Gas Sensors)

The field of material science extensively utilizes pyrrole-based compounds, especially polypyrrole, for a range of advanced applications. nih.gov

Conducting Materials: Polypyrrole is a leading conductive polymer with applications in electronics, energy storage devices like supercapacitors and batteries, and conductive coatings for electromagnetic interference (EMI) shielding. ontosight.aimdpi.comnih.gov The conductivity of PPy can be tailored through doping. nih.gov A polymer derived from this compound would belong to this class of materials, with its specific substituents influencing the final electronic and mechanical properties. nih.gov

Molecular Optics and Electronics: Polypyrrole and its derivatives are used in optical and electronic devices. ontosight.ai They have been investigated for use in "smart windows" that can change color in response to an electrical stimulus and in other electrochromic devices. mdpi.com The unique optical properties, including absorption and emission in the visible and near-infrared regions, make them suitable for various optoelectronic applications. nih.gov

Gas Sensors: Polypyrrole is a well-established material for gas and vapor sensors. rsc.org These sensors typically operate by measuring the change in electrical resistance of the polymer film upon exposure to an analyte gas, such as ammonia (B1221849) or hydrogen sulfide. rsc.org The response mechanism involves a combination of electronic interactions and physical effects like swelling of the polymer matrix. rsc.org Composite films of PPy with other materials, like nickel phthalocyanine, have been developed to create sensors with improved properties, such as enhanced hydrophobicity to reduce interference from ambient water. d-nb.inforsc.org A polymer based on this compound could be a candidate for a sensitive layer in such sensors, with its specific functional groups potentially offering selectivity towards certain analytes.

Utility in Coordination Chemistry

The 2-aminopyrrole moiety, and the related 2-aminopyridine (B139424) structure, are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. growingscience.comnih.gov These ligands can act in a monodentate fashion, typically through the pyridine/pyrrole nitrogen, or as bidentate chelating agents, involving both the ring nitrogen and the exocyclic amino group. ccspublishing.org.cnsolutionsstores.com The resulting metal complexes have diverse structures and applications. For example, 2-aminopyrroline-based ligands have been used to create thermally stable titanium(IV) complexes. nih.gov Compounds derived from 2-aminopyridine are known to support bimetallic "paddlewheel" complexes and can stabilize extended metal-atom chains. growingscience.com

Therefore, this compound could serve as a ligand for forming novel metal complexes. The N-butyl and N-methyl substituents would influence the steric and electronic environment around the metal center, potentially leading to unique catalytic, magnetic, or optical properties in the resulting coordination compounds.

Applications in Catalysis Research

Pyrrole derivatives and their polymers are gaining attention in catalysis research. nih.gov Polypyrrole has been investigated as a stable and conductive support material for catalysts in low-temperature fuel cells, offering a promising alternative to traditional carbon supports. nih.gov PPy nanotubes, with their high surface area and catalytic activity, are also being explored. acs.org

Furthermore, metal complexes incorporating pyrrole-based ligands can be effective catalysts for various organic transformations. For instance, molybdenum oxo-peroxo complexes with N-donor ligands have been used for the selective oxidation of sulfides. ccspublishing.org.cn Laccase, an enzyme, can catalyze the polymerization of pyrrole in an environmentally benign process. Given its ability to act as a ligand (Section 7.4) and form polymers (Section 7.2), this compound and its derivatives have potential to be used either as catalyst supports or as ligands to create new catalytic systems. ccspublishing.org.cnnih.gov

Development for Chemosensing Technologies

Pyrrole-based structures are integral to the design of chemosensors for detecting various ions and molecules. The pyrrole N-H group is a well-known anion-binding motif, capable of interacting with anions like fluoride (B91410) through hydrogen bonding, leading to a detectable colorimetric or fluorescent response. The incorporation of pyrrole units into larger conjugated systems, such as dipyrrins and porphyrins, allows for the creation of sophisticated sensors for both cations and anions.

Schiff bases derived from pyrrole aldehydes are also effective multi-signaling chemosensors for various metal ions. This compound, with its reactive amino group, could be readily converted into a Schiff base or other derivatives to act as a chemosensor. The electronic properties of the pyrrole ring, modified by the N-butyl and N-methyl groups, could be fine-tuned to achieve high sensitivity and selectivity for specific analytes like heavy metal ions.

Table 2: Potential Sensing Applications of Pyrrole Derivatives

| Target Analyte | Sensing Mechanism | Key Structural Motif | Reference(s) |

|---|---|---|---|

| Anions (e.g., F⁻) | Deprotonation or Hydrogen Bonding with Pyrrole N-H | Pyrrole N-H, Amide Groups | |

| Metal Cations (e.g., Fe³⁺, Sn²⁺) | Coordination with N/O donors, Photoinduced Electron Transfer (PET) | Pyrrole-based Schiff Bases, Oligopyrroles |

| Gases (e.g., NH₃) | Change in electrical conductivity of polymer film | Polypyrrole Film | rsc.org |

Potential in Agrochemical Research

Pyrrole derivatives are a well-established and promising class of compounds in agrochemical research, with commercialized products used as fungicides, insecticides, and herbicides. For example, the insecticide Chlorfenapyr contains a pyrrole core. The mode of action for pyrrole-based insecticides often involves disrupting the insect's ability to produce energy in their mitochondria.

Numerous studies have synthesized and tested novel pyrrole derivatives for their insecticidal activity against various pests, such as the cotton leafworm (Spodoptera littoralis). These studies demonstrate that modifying the substituents on the pyrrole ring can lead to compounds with high bioefficacy, sometimes comparable to commercial pesticides. The structural features of this compound make it a candidate for investigation in this area. Its amino group provides a handle for synthesizing a library of new derivatives whose insecticidal or fungicidal properties could be systematically evaluated. rsc.org

Structure Activity Relationship Sar Studies for Functional Modulation

Influence of Substituents on Chemical Reactivity

The chemical reactivity of the 2-aminopyrrole core is significantly influenced by the nature and position of its substituents. These modifications can alter the electron density of the pyrrole (B145914) ring and the nucleophilicity of the amino group, thereby affecting reaction rates and pathways.

The synthesis of substituted 2-aminopyrroles often involves multi-component reactions or domino processes where the choice of substituents plays a critical role in the reaction's efficiency and outcome. nih.govorganic-chemistry.orgresearchgate.net For instance, in domino reactions for synthesizing 2-aminopyrroles, the reaction time can be substituent-dependent. nih.gov Studies on related heterocyclic systems have shown that the size of alkyl substituents can influence dissociation energy barriers in reactions. researchgate.net

In the context of N-Butyl-1-methyl-1H-pyrrol-2-amine, the N-butyl group and the N-methyl group are key modulators of its reactivity. The N-methyl group on the pyrrole nitrogen (N-1) influences the electronic properties of the ring, while the N-butyl group on the exocyclic amine (position 2) affects its nucleophilicity and steric hindrance.

Below is a table summarizing the general influence of different types of substituents on the reactivity of the 2-aminopyrrole scaffold, based on findings from related studies.

| Substituent Type at N-1 | Substituent Type at C-positions | Influence on Reactivity | Reference(s) |

| Electron-donating (e.g., methyl) | Electron-withdrawing (e.g., ester, ketone) | Can increase the electron density of the pyrrole ring, potentially affecting the rate of electrophilic substitution. The efficiency of some synthetic reactions is altered by the nature of the electron-withdrawing group. | nih.gov |

| Electron-withdrawing (e.g., Boc) | Alkyl, Aryl | The presence and migration of protecting groups like Boc are temperature-dependent and affect the final product distribution in domino syntheses. Different substituents on the alkyne moiety are generally well-tolerated in certain synthetic routes. | nih.govresearchgate.net |

| H (unsubstituted) | Varied | An unsubstituted pyrrole nitrogen is often important for further selective synthetic transformations and can be a key feature for SAR studies. | nih.govacs.org |

This table is illustrative and based on general findings for the 2-aminopyrrole class, as specific reactivity data for this compound is not available.

Correlating Structural Motifs with Biological Activity (In Vitro)

The 2-aminopyrrole scaffold is a recognized pharmacophore present in numerous bioactive compounds with a wide range of pharmacological activities, including as inhibitors of enzymes like mitogen-activated protein kinases (MEKs) and metallo-β-lactamases (MBLs). nih.govresearchgate.net The biological activity of these molecules is intrinsically linked to their structural features, which govern their interaction with biological targets.

For this compound, its potential biological activity would be determined by how the N-butyl and N-methyl groups, along with the pyrrole core, fit into the binding site of a target protein. SAR studies on related heterocyclic compounds, such as pyrrolidine (B122466) pentamine derivatives, have demonstrated that modifications to substituents can significantly impact inhibitory activity. nih.govnih.gov For example, alterations at a specific position in these inhibitors can reduce their effectiveness, highlighting the critical nature of certain structural moieties for binding. nih.govnih.gov

In other heterocyclic systems like 2-aminopyridine (B139424) and 2-aminothiazole (B372263) derivatives, which share some structural similarities with 2-aminopyrroles, SAR studies have revealed key features for antibacterial and anticancer activities. nih.govnih.gov For instance, the introduction of specific acyl chains or aromatic substitutions can enhance antitumor activity. nih.gov Similarly, in a series of 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, compounds with alcohol functionality showed improved efficacy compared to their ketone counterparts, and specific halogen substitutions were important for maximizing anti-proliferative activity. mdpi.com

The table below illustrates a hypothetical SAR for this compound analogs, drawing parallels from studies on related bioactive heterocyclic compounds.

| Analog of this compound | Modification | Expected Impact on In Vitro Activity | Reference(s) for Principle |

| N-Alkyl chain variation (e.g., ethyl, hexyl) | Change in lipophilicity and steric bulk at the 2-amino position. | Could modulate binding affinity to a target. Optimal chain length is often required for potent activity. | nih.gov |

| Replacement of N-butyl with cyclic group | Introduction of conformational rigidity. | May enhance binding by locking into a favorable conformation. | nih.govnih.gov |

| Substitution on the pyrrole ring (e.g., at C4, C5) | Alteration of electronic properties and introduction of new interaction points. | Could introduce new hydrogen bond donors/acceptors or hydrophobic interactions, potentially increasing potency. | mdpi.com |

| Modification of the N-1 methyl group | Change in steric hindrance and electronic influence on the ring. | May affect the overall conformation and interaction with the target protein. | nih.govnih.gov |

This is a hypothetical table based on SAR principles from related heterocyclic compounds, as specific in vitro data for a series of this compound analogs is not publicly available.

Design Principles for Modulating Compound Function

The design of new molecules based on the this compound scaffold with tailored biological functions relies on established principles of medicinal chemistry, including pharmacophore modeling and isosteric replacements. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For the 2-aminopyrrole class, the core itself can be considered a key pharmacophoric element. researchgate.net The design principles for modulating the function of compounds based on this scaffold would involve:

Identification of Key Interaction Points: Determining which parts of the molecule are critical for binding to a biological target. This is often achieved through computational methods like molecular docking and by analyzing SAR data. For example, studies on other heterocyclic inhibitors have shown the importance of specific hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Systematic Modification of Substituents:

N-Alkyl Group: The length, branching, and cyclization of the N-butyl group can be varied to optimize hydrophobic interactions and fit within a binding pocket.

N-1 Methyl Group: This group can be replaced with other small alkyl groups or hydrogen to probe the steric and electronic requirements at this position.

Pyrrole Ring: Introduction of substituents at positions 3, 4, and 5 can be used to modulate polarity, introduce new binding interactions, and alter the metabolic stability of the compound.

Pharmacophore-Based Design: The 2-aminopyrrole can serve as a scaffold to which various functional groups are attached to mimic the pharmacophore of a known active compound. The 2-aminopyridine scaffold, for example, is a versatile pharmacophore used in a wide range of therapeutic agents. researchgate.net

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, a phenyl ring could be replaced by a thiophene (B33073) ring, or a carboxylic acid by a tetrazole.

The ultimate goal of these design principles is to develop analogs of this compound with enhanced affinity and selectivity for a specific biological target, leading to a desired therapeutic effect.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing N-Butyl-1-methyl-1H-pyrrol-2-amine with high purity?

- Methodological Answer : Optimize synthesis via one-pot reactions using catalytic systems like Fe(acac)₃ under reflux conditions. Purification can involve column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data :

| Parameter | Condition |

|---|---|

| Catalyst | Fe(acac)₃ (5 mol%) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

Q. How can structural characterization of N-Butyl-1-methyl-1H-pyrrol-2-amine be performed?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) for backbone analysis. Assign pyrrole ring protons (δ 6.2–6.8 ppm) and butyl chain signals (δ 0.9–1.6 ppm). Confirm stereochemistry via X-ray crystallography using SHELXL for refinement . Pair with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer : Employ GC-MS (electron ionization mode) for volatile impurities or LC-MS (ESI+) for non-volatile residues. Cross-validate with 2,4-dinitrophenylhydrazine (DNPH) derivatization for carbonyl-containing byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-Butyl-1-methyl-1H-pyrrol-2-amine in coordination chemistry?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict binding affinity with transition metals (e.g., Co(II), Cu(II)). Validate with experimental UV-Vis and cyclic voltammetry to correlate theoretical and observed redox potentials .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

- Methodological Answer : Re-examine sample preparation (e.g., solvent polarity, concentration) to rule out aggregation artifacts. Use variable-temperature NMR to assess dynamic effects. If crystallography data conflicts, reprocess diffraction data with SHELXD for phase refinement .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

- Methodological Answer : Modify the butyl chain via nucleophilic substitution or introduce substituents on the pyrrole ring via Povarov reactions (e.g., with aryl aldehydes at 130°C under solvent-free conditions). Monitor regioselectivity using ¹H-¹³C HMBC NMR .

- Example Reaction :

| Reactant | Product | Yield |

|---|---|---|

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene) derivative | 72% |

Q. What are the challenges in interpreting biological activity data for this compound?

- Methodological Answer : Address false positives in enzyme inhibition assays by including controls (e.g., DMSO vehicle, heat-denatured enzyme). Use isothermal titration calorimetry (ITC) to distinguish specific binding from nonspecific interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental pKa values?